
Rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride: is a chiral compound with the molecular formula C6H13NO2·HCl. It is known for its unique stereochemistry, having three stereocenters. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and methoxy groups through a series of reactions, such as nucleophilic substitution and protection-deprotection strategies.
Resolution of Racemic Mixture: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to achieve selective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Protein-Ligand Interactions: Studied for its interactions with proteins and other biomolecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic potential in treating certain medical conditions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors or other proteins, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share similar stereochemistry, they differ in their functional groups and overall molecular structure.
- Chemical Properties: The presence of different functional groups can significantly impact their reactivity and interactions with other molecules.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol may be used in different synthetic routes compared to rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-3-4(7)2-5(6)8;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
BESQOMSSIOGROA-YAFCINRGSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](C[C@H]1O)N.Cl |
Canonical SMILES |
COC1CC(CC1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


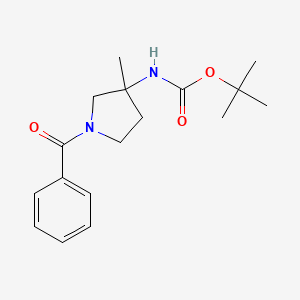
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
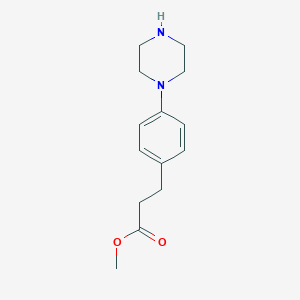

![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
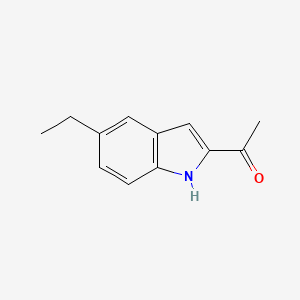
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

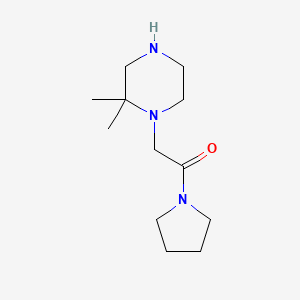
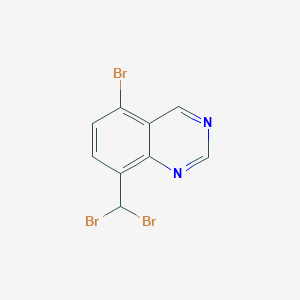
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
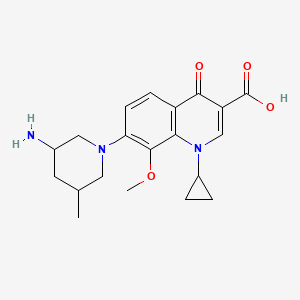
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
